Synthetic Efficiency: 5-Fluoro vs. 5-Bromo, 5-Chloro, 5-Methyl, and 5-Methoxy Analogs in a Standard Procedure
In a standardized one-pot synthetic protocol for preparing substituted indoline-2-thiones from their corresponding oxindoles, 5-fluoroindoline-2-thione (1f) was isolated in a specific yield of 78%. This performance differs quantitatively from its closest halogenated analogs, 5-bromo (1d, 85% yield) and 5-chloro (1e, 83% yield), as well as from the unsubstituted parent compound (1a, 88% yield) and other 5-substituted derivatives (1b, 72%; 1c, 70%) [1].
| Evidence Dimension | Isolated yield of indoline-2-thione derivative from corresponding oxindole using P2S5/NaHCO3 |
|---|---|
| Target Compound Data | 78% yield (212 mg) |
| Comparator Or Baseline | Unsubstituted (1a): 88% (214 mg); 5-Bromo (1d): 85% (316 mg); 5-Chloro (1e): 83% (247 mg); 5-Methyl (1b): 72% (191 mg); 5-Methoxy (1c): 70% (204 mg); 6-Bromo (1g): 84% (312 mg) |
| Quantified Difference | Yield is 10% lower than unsubstituted parent (1a), 7% lower than 5-bromo analog (1d), and 5% lower than 5-chloro analog (1e), but 6% higher than 5-methyl (1b) and 8% higher than 5-methoxy (1c). |
| Conditions | Reaction of substituted 2-oxindole (1.63 equiv) with P2S5 (1.0 equiv) and NaHCO3 (3.26 equiv) in THF at room temperature for 4h, followed by column chromatography. |
Why This Matters
For procurement, this specific yield data is essential for calculating the amount of precursor needed and the expected output of the target compound, enabling accurate cost analysis and synthesis planning compared to alternative indoline-2-thione building blocks.
- [1] Gopal, B.; Singh, P. R.; Kumar, M.; Goswami, A. Synthesis of Indole-Fused Dihydrothiopyrano Scaffolds via (3 + 3)-Annulations of Donor–Acceptor Cyclopropanes with Indoline-2-Thiones. J. Org. Chem. 2023, 88, 1, 132-142. View Source
